1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one
Description
1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one is a halogenated ketone derivative featuring a propan-2-one backbone substituted with a chlorine atom and a 2-fluoro-4-mercaptophenyl group. Though direct crystallographic or synthetic data for this compound are absent in the provided evidence, its structural analogs—such as 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one () and 1-chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one ()—highlight the versatility of propan-2-one derivatives in organic synthesis and materials science. These compounds are frequently characterized using X-ray crystallography (e.g., SHELX software ) and evaluated for applications ranging from corrosion inhibition to antimicrobial activity .
Properties
Molecular Formula |
C9H8ClFOS |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1-chloro-1-(2-fluoro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClFOS/c1-5(12)9(10)7-3-2-6(13)4-8(7)11/h2-4,9,13H,1H3 |
InChI Key |
RHLHEQNZTXOUOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)S)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one typically involves the reaction of 2-fluoro-4-mercaptophenyl derivatives with chloroacetone under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 2-fluoro group in the target compound likely enhances acidity of the -SH group compared to methoxy or alkyl substituents .
- Steric and Hydrogen-Bonding Interactions : The mercapto group enables strong hydrogen bonding (cf. crystal packing in ), whereas methoxy or halide substituents prioritize van der Waals interactions .
Reactivity and Stability
Corrosion Inhibition
reports corrosion inhibition efficiencies for phenylimino/hydrazono derivatives:
| Compound | Inhibition Efficiency (%) | Evidence ID |
|---|---|---|
| 1-(4-Bromophenylimino)-1-(phenylhydrazono)propan-2-one | 90.4–93.2 | |
| 1-(4-Chlorophenylimino)-1-(phenylhydrazono)propan-2-one | 88.3–91.3 |
The target compound’s -SH group may improve adsorption on metal surfaces via thiolate bonding, though direct data are unavailable. Fluorine’s electron-withdrawing effect could further enhance surface interactions .
Antimicrobial Activity
Propan-2-one derivatives like 5-acetyl-6-hydroxy-3-methylbenzofuran () show antimicrobial activity due to phenolic -OH and ketone groups. The target compound’s -SH group might exhibit broader biocidal activity, though this remains speculative without experimental data .
Crystallographic and Spectroscopic Comparisons
- Crystal Systems: Analogs such as 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one crystallize in monoclinic systems (e.g., P21/c) with Z = 4 and hydrogen-bonded networks . The mercapto group in the target compound could alter packing via stronger S–H∙∙∙O/N interactions.
- Spectroscopic Data: NMR shifts for propan-2-one derivatives depend on substituent electronegativity. For example, 1-(2-(4-methoxyphenyl)-tetrahydroisoquinolin-1-yl)propan-2-one shows distinct δ 1H NMR peaks for ketone and aromatic protons , whereas the target compound’s -SH group would likely produce a characteristic ~3–4 ppm broad peak.
Biological Activity
1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one, with the CAS number 1806408-50-3, is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring a chloro group and a mercapto phenyl moiety, suggests possible applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.
Molecular Formula: C9H8ClFOS
Molecular Weight: 218.68 g/mol
Structure: The compound is characterized by the presence of a chloro group and a mercapto functional group, which are often associated with biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related mercapto compounds have shown promising antibacterial and antifungal activities against various pathogens.
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0048 | Strong antibacterial |
| Escherichia coli | 0.0195 | Moderate antibacterial |
| Candida albicans | 0.039 | Moderate antifungal |
The minimum inhibitory concentration (MIC) values suggest that this compound could potentially inhibit the growth of these microorganisms effectively, although specific data for this compound is limited.
Anticancer Potential
The structural features of this compound may also contribute to anticancer activity. Compounds with similar phenyl and mercapto groups have been investigated for their ability to induce apoptosis in cancer cells.
A study on related compounds indicated that modifications to the mercapto group can enhance cytotoxicity against cancer cell lines, suggesting that further exploration of this compound's derivatives could yield valuable insights into its anticancer potential.
Case Studies
- Antibacterial Activity Study : A comparative study involving various substituted phenyl compounds showed that those with electron-withdrawing groups (like fluorine) exhibited enhanced antibacterial properties. The study highlighted the importance of substituent effects on the biological activity of phenyl derivatives.
- Antifungal Efficacy : In another investigation, derivatives of phenyl-thio compounds were tested against fungal strains, revealing significant antifungal activity. The presence of a mercapto group was crucial in enhancing the interaction with fungal cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
